Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride
Description
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring fused with a pyrrole ring, and a nitrile group attached to the carbon atom. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-9(6-10)2-7-4-11-5-8(7)3-9;/h7-8,11H,2-5H2,1H3;1H/t7-,8+,9?; |
InChI Key |
DCPUPZRWSJGFRA-VMNZFRLGSA-N |
Isomeric SMILES |
CC1(C[C@@H]2CNC[C@@H]2C1)C#N.Cl |
Canonical SMILES |
CC1(CC2CNCC2C1)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the cyclopentane ring through intramolecular cyclization reactions.
Pyrrole Ring Formation: Introduction of the pyrrole ring via condensation reactions.
Nitrile Group Addition: Incorporation of the nitrile group using cyanation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rel-(3aR,6aS)-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride: Similar structure but with fluorine atoms, which may alter its reactivity and biological activity.
(3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: Contains a hydroxyl group instead of a nitrile group, affecting its chemical properties and applications.
Uniqueness
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride is unique due to its specific combination of a cyclopentane ring, pyrrole ring, and nitrile group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
